2-(Azepan-1-YL)ethanamine hydrochloride

Catalog No.
S8255441
CAS No.
M.F
C8H19ClN2
M. Wt
178.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Azepan-1-YL)ethanamine hydrochloride

Product Name

2-(Azepan-1-YL)ethanamine hydrochloride

IUPAC Name

2-(azepan-1-yl)ethanamine;hydrochloride

Molecular Formula

C8H19ClN2

Molecular Weight

178.70 g/mol

InChI

InChI=1S/C8H18N2.ClH/c9-5-8-10-6-3-1-2-4-7-10;/h1-9H2;1H

InChI Key

COHBNBXVGDIZGK-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)CCN.Cl

Canonical SMILES

C1CCCN(CC1)CCN.Cl

2-(Azepan-1-yl)ethanamine hydrochloride, with the chemical formula C₈H₁₉ClN₂ and a molecular weight of 178.70 g/mol, is a derivative of azepane and an amine compound. This compound features a seven-membered ring structure (azepane) attached to an ethylamine group, which contributes to its unique properties. The hydrochloride form indicates that it is a salt formed by the reaction of the base with hydrochloric acid, enhancing its solubility in water and stability for various applications .

Typical of amines and heterocycles:

  • Nucleophilic Substitution: The nitrogen atom in the azepane ring can act as a nucleophile, allowing for substitution reactions with alkyl halides or other electrophiles.
  • Acid-Base Reactions: As an amine, it can react with acids to form salts, which is crucial for its use in pharmaceutical formulations.
  • Formation of Derivatives: The primary amine can be acylated or alkylated to form various derivatives, expanding its chemical utility.

The synthesis of 2-(Azepan-1-yl)ethanamine hydrochloride typically involves multi-step organic reactions:

  • Formation of Azepane: Starting from suitable precursors such as cyclohexanone or its derivatives, azepane can be synthesized via cyclization reactions.
  • Alkylation: The azepane can then be reacted with ethylene diamine or ethyl halides to introduce the ethylamine functionality.
  • Hydrochloride Salt Formation: Finally, treatment with hydrochloric acid yields the hydrochloride salt form.

These methods may vary based on available reagents and desired purity levels .

2-(Azepan-1-yl)ethanamine hydrochloride has potential applications in various fields:

  • Pharmaceuticals: As a building block in drug development, particularly for compounds targeting neurological disorders.
  • Chemical Research: Used as a reagent in synthetic chemistry for developing novel compounds.
  • Biochemical Studies: Investigating the interaction of amines with biological systems.

Interaction studies involving 2-(Azepan-1-yl)ethanamine hydrochloride focus on its binding affinity and activity within biological systems. Preliminary studies suggest that it may interact with neurotransmitter receptors, although detailed pharmacological profiling is necessary to elucidate specific interactions and mechanisms of action.

Several compounds share structural similarities with 2-(Azepan-1-yl)ethanamine hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1-(2-Chloroethyl)piperidine hydrochloride2008-75-50.95
1-(2-Chloroethyl)pyrrolidine hydrochloride7250-67-10.91
1-(3-Chloropropyl)piperidine hydrochloride5472-49-10.79
2-(Chloromethyl)-1-methylpiperidine hydrochloride27483-92-70.75
Endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride135906-03-50.65

Uniqueness: The unique feature of 2-(Azepan-1-yl)ethanamine hydrochloride lies in its specific combination of a seven-membered azepane ring with an ethylamine group, which may confer distinct biological activities compared to other similar compounds that lack this particular structure.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

178.1236763 g/mol

Monoisotopic Mass

178.1236763 g/mol

Heavy Atom Count

11

Dates

Last modified: 01-05-2024

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